molecular formula C27H24F3NO4 B7745419 7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7745419
M. Wt: 483.5 g/mol
InChI Key: JRPXNIDXGJKPNC-UHFFFAOYSA-N
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Description

7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a trifluoromethyl group, a naphthyloxy group, and a piperidinylmethyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the naphthyloxy group: This can be done through nucleophilic substitution reactions using naphthol derivatives.

    Incorporation of the piperidinylmethyl group: This step typically involves the use of piperidine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The naphthyloxy and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic or electrophilic reagents, such as halides, amines, and organometallic compounds, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the chromen-4-one core may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as a probe for studying biological processes due to its unique structure.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.

    Flavonoids: These natural compounds have structural similarities and are known for their diverse pharmacological properties.

    Trifluoromethylated compounds: The presence of the trifluoromethyl group imparts unique chemical and biological properties.

Uniqueness

7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c1-16-5-4-12-31(14-16)15-21-22(32)11-10-20-23(33)25(26(27(28,29)30)35-24(20)21)34-19-9-8-17-6-2-3-7-18(17)13-19/h2-3,6-11,13,16,32H,4-5,12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPXNIDXGJKPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC5=CC=CC=C5C=C4)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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